molecular formula C14H29O3P B14318110 Diethyl (4-cyclohexylbutyl)phosphonate CAS No. 111025-95-7

Diethyl (4-cyclohexylbutyl)phosphonate

Katalognummer: B14318110
CAS-Nummer: 111025-95-7
Molekulargewicht: 276.35 g/mol
InChI-Schlüssel: AVUDAVCWSOXUBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl (4-cyclohexylbutyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-cyclohexylbutyl chain. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-cyclohexylbutyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, diethyl phosphite reacts with 4-cyclohexylbutyl bromide under controlled conditions to yield the desired phosphonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as palladium or copper may be used to enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl (4-cyclohexylbutyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Diethyl (4-cyclohexylbutyl)phosphonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of diethyl (4-cyclohexylbutyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. The phosphonate group can form stable complexes with metal ions, which is crucial in its role as a corrosion inhibitor .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Diethyl (4-cyclohexylbutyl)phosphonate is unique due to the presence of the 4-cyclohexylbutyl group, which imparts specific steric and electronic properties. This makes it more suitable for certain applications, such as in the development of specialized pharmaceuticals and advanced materials .

Eigenschaften

CAS-Nummer

111025-95-7

Molekularformel

C14H29O3P

Molekulargewicht

276.35 g/mol

IUPAC-Name

4-diethoxyphosphorylbutylcyclohexane

InChI

InChI=1S/C14H29O3P/c1-3-16-18(15,17-4-2)13-9-8-12-14-10-6-5-7-11-14/h14H,3-13H2,1-2H3

InChI-Schlüssel

AVUDAVCWSOXUBO-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(CCCCC1CCCCC1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.